4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and a sulfonyl ethyl chain linked to a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various biological and neurological processes.
Mode of Action
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response. Specifically, it may bind between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Result of Action
The activation of the 5-HT1A receptor by 4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can lead to various molecular and cellular effects. It has been noted to have an anxiolytic effect following central administration in vivo , indicating its potential use in the treatment of anxiety disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-fluorobenzoyl chloride: The sulfonylated intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide
- N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide
- 4-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide
Uniqueness
4-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to the presence of both the fluoro and sulfonyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOPFDQYZOVTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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